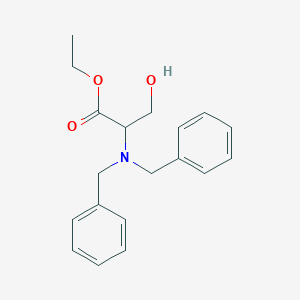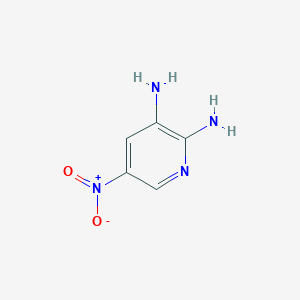
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(dibenzylamino)acetate is a chemical compound with the CAS Number: 77385-90-1 . It has a molecular weight of 283.37 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-(dibenzylamino)-2-phenylacetate was prepared in two steps by α-bromination with ethyl 2-phenylacetate, N-bromosuccimide (NBS), and benzoyl peroxide followed by the substitution by dibenzylamine .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(dibenzylamino)-3-hydroxypropanoate are not detailed in the literature, related compounds have been studied. For example, upon UV irradiation, 2-(dibenzylamino)ethyl 3-benzoylacrylate undergoes efficient [2+2]photocycloaddition to give a head-to-tail dimer .Safety and Hazards
Orientations Futures
While specific future directions for the study of Ethyl 2-(dibenzylamino)-3-hydroxypropanoate are not outlined in the literature, research into related compounds continues. For example, the photocyclization of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state has been studied, highlighting the importance of weak intermolecular interactions in determining the efficiency of the solid-state photoreaction .
Propriétés
IUPAC Name |
ethyl 2-(dibenzylamino)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-23-19(22)18(15-21)20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,21H,2,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWUCSELCWBQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)



![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)


